molecular formula C8H3F13O3 B12083543 2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate

2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate

Katalognummer: B12083543
Molekulargewicht: 394.09 g/mol
InChI-Schlüssel: ZYVLBNVHDFSVMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with hexafluoroisopropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The carbonate group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and hexafluoroisopropanol.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

    Substitution: Formation of substituted carbonates

    Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and hexafluoroisopropanol

    Reduction: Corresponding alcohols

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its low surface energy and chemical resistance.

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
  • 2,2,2-Trifluoroethyl methacrylate
  • 1,1,1,3,3,3-Hexafluoroisopropyl acrylate

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl hexafluoroisopropyl carbonate stands out due to its unique combination of a carbonate group and multiple fluorine atoms. This structure imparts exceptional thermal stability, chemical inertness, and low surface energy, making it suitable for specialized applications where other similar compounds may not perform as effectively.

Eigenschaften

Molekularformel

C8H3F13O3

Molekulargewicht

394.09 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluorobutyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C8H3F13O3/c9-4(10,7(17,18)8(19,20)21)1-23-3(22)24-2(5(11,12)13)6(14,15)16/h2H,1H2

InChI-Schlüssel

ZYVLBNVHDFSVMM-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.